Cas no 2171595-68-7 (3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid)

3-{2-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclobutyl side chain, which enhances conformational rigidity and can influence peptide secondary structure. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while remaining stable to acidic environments. The pentanoic acid moiety offers a carboxylate handle for further conjugation or solid-phase coupling. This derivative is particularly valuable in medicinal chemistry for introducing constrained structural motifs into peptides, potentially improving metabolic stability and target binding affinity. Its well-defined stereochemistry and compatibility with standard Fmoc-based SPPS (solid-phase peptide synthesis) protocols make it a practical choice for researchers developing peptide-based therapeutics or probes.
3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid structure
2171595-68-7 structure
Product Name:3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid
CAS No:2171595-68-7
MF:C27H32N2O5
MW:464.553387641907
CID:6520932
PubChem ID:165765113
Update Time:2025-07-02

3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid
    • 2171595-68-7
    • 3-{[2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}pentanoic acid
    • EN300-1523258
    • Inchi: 1S/C27H32N2O5/c1-2-17(14-24(30)31)15-28-26(32)25(18-8-7-9-18)29-27(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-6,10-13,17-18,23,25H,2,7-9,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: VRPOPEXQJJDGDX-UHFFFAOYSA-N
    • SMILES: O=C(C(C1CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(CC(=O)O)CC

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid Pricemore >>

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3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid Related Literature

Additional information on 3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid

Recent Advances in the Study of 3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid (CAS: 2171595-68-7)

The compound 3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid (CAS: 2171595-68-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of modified peptides, particularly those involving cyclobutyl groups. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), a widely used method for constructing complex peptides. Researchers have demonstrated that this compound can be efficiently incorporated into peptide chains, offering a versatile tool for the development of novel peptide-based therapeutics.

In addition to its synthetic utility, preliminary investigations into the biological activity of 3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid have revealed promising results. Studies suggest that peptides incorporating this moiety exhibit enhanced stability and bioavailability, potentially addressing some of the challenges associated with peptide-based drugs. Furthermore, the cyclobutyl group may contribute to improved binding affinity and selectivity for target proteins, making it a valuable scaffold for drug design.

One of the most notable applications of this compound is in the development of protease inhibitors. Recent research has shown that peptides containing the cyclobutyl-Fmoc moiety exhibit potent inhibitory activity against specific proteases, which are implicated in various diseases, including cancer and viral infections. These findings open new avenues for the design of next-generation protease inhibitors with improved efficacy and reduced side effects.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid. Current efforts are focused on refining the synthetic protocols to enhance yield and purity, as well as exploring its potential in other therapeutic areas, such as antimicrobial and anti-inflammatory agents.

In conclusion, 3-{2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}pentanoic acid (CAS: 2171595-68-7) represents a promising compound with diverse applications in peptide synthesis and drug development. Continued research into its properties and potential uses is expected to yield significant advancements in the field of chemical biology and medicinal chemistry.

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